Ebselen Ebselen Ebselen is a benzoselenazole that is 1,2-benzoselenazol-3-one carrying an additional phenyl substituent at position 2. Acts as a mimic of glutathione peroxidase. It has a role as a neuroprotective agent, an apoptosis inducer, an anti-inflammatory drug, an antioxidant, a hepatoprotective agent, a genotoxin, a radical scavenger, an enzyme mimic, an EC 1.3.1.8 [acyl-CoA dehydrogenase (NADP(+))] inhibitor, an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an EC 3.5.4.1 (cytosine deaminase) inhibitor, an EC 5.1.3.2 (UDP-glucose 4-epimerase) inhibitor, a ferroptosis inhibitor, an antifungal agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, an anticoronaviral agent, an antibacterial agent, an antineoplastic agent and an EC 3.1.3.25 (inositol-phosphate phosphatase) inhibitor.
Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
Ebselen is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. Ebselen acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, ebselen may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.
Brand Name: Vulcanchem
CAS No.: 60940-34-3
VCID: VC0526823
InChI: InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Molecular Formula: C13H9NOSe
Molecular Weight: 274.19 g/mol

Ebselen

CAS No.: 60940-34-3

VCID: VC0526823

Molecular Formula: C13H9NOSe

Molecular Weight: 274.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ebselen - 60940-34-3

Description

Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound that has garnered significant attention in the pharmaceutical industry due to its potential therapeutic applications. It is being developed by Sound Pharmaceuticals, Inc., and has been investigated for its antioxidant and anti-inflammatory properties, primarily as a mimic of glutathione peroxidase (GPx), an enzyme crucial for protecting cells from oxidative damage .

Biological Activities and Mechanisms

Ebselen exhibits a wide range of biological activities, including:

  • Antioxidant Activity: It mimics glutathione peroxidase, reducing oxidative stress by neutralizing peroxides and peroxynitrite .

  • Anti-inflammatory Effects: Ebselen interacts with thiol-related compounds, influencing inflammation and immune regulation .

  • Antimicrobial Activity: It has shown potential as an antibacterial agent, though more research is needed .

Clinical Trials and Applications

Ebselen has been involved in several clinical trials for various conditions:

  • Meniere's Disease: Completed Phase III trials in July 2024 .

  • Noise-Induced Hearing Loss: A study demonstrated significant reduction in temporary threshold shift (TTS) at a dose of 400 mg .

  • COVID-19: Entered Phase II trials due to its inhibitory effects on the SARS-CoV-2 main protease .

Future Perspectives and Challenges

CAS No. 60940-34-3
Product Name Ebselen
Molecular Formula C13H9NOSe
Molecular Weight 274.19 g/mol
IUPAC Name 2-phenyl-1,2-benzoselenazol-3-one
Standard InChI InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Standard InChIKey DYEFUKCXAQOFHX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Appearance White solid powder.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 6.6 [ug/mL] (The mean of the results at pH 7.4)
13.6 [ug/mL] (The mean of the results at pH 7.4)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-phenyl-1,2-benzoisoselenazol-3(2H)-one
2-phenylbenzoisoselenazol-3(2H)-one
DR 3305
DR-3305
ebselen
PZ 51
PZ-51
RP 60931
Reference 1: Ren X, Zou L, Lu J, Holmgren A. Selenocysteine in mammalian thioredoxin reductase and application of ebselen as a therapeutic. Free Radic Biol Med. 2018 Nov 1;127:238-247. doi: 10.1016/j.freeradbiomed.2018.05.081. Epub 2018 May 25. Review. PubMed PMID: 29807162. 2: May HC, Yu JJ, Guentzel MN, Chambers JP, Cap AP, Arulanandam BP. Repurposing Auranofin, Ebselen, and PX-12 as Antimicrobial Agents Targeting the Thioredoxin System. Front Microbiol. 2018 Mar 5;9:336. doi: 10.3389/fmicb.2018.00336. eCollection 2018. Review. PubMed PMID: 29556223; PubMed Central PMCID: PMC5844926. 3: Noguchi N. Ebselen, a useful tool for understanding cellular redox biology and a promising drug candidate for use in human diseases. Arch Biochem Biophys. 2016 Apr 1;595:109-12. doi: 10.1016/j.abb.2015.10.024. Review. PubMed PMID: 27095225. 4: Martini F, Bruning CA, Soares SM, Nogueira CW, Zeni G. Inhibitory effect of ebselen on cerebral acetylcholinesterase activity in vitro: kinetics and reversibility of inhibition. Curr Pharm Des. 2015;21(7):920-4. Review. PubMed PMID: 25312723. 5: Azad GK, Tomar RS. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways. Mol Biol Rep. 2014 Aug;41(8):4865-79. doi: 10.1007/s11033-014-3417-x. Review. PubMed PMID: 24867080. 6: Fang J, Zhong L, Zhao R, Holmgren A. Ebselen: a thioredoxin reductase-dependent catalyst for alpha-tocopherol quinone reduction. Toxicol Appl Pharmacol. 2005 Sep 1;207(2 Suppl):103-9. Review. PubMed PMID: 15979675. 7: Parnham M, Sies H. Ebselen: prospective therapy for cerebral ischaemia. Expert Opin Investig Drugs. 2000 Mar;9(3):607-19. Review. PubMed PMID: 11060699. 8: Sies H, Masumoto H. Ebselen as a glutathione peroxidase mimic and as a scavenger of peroxynitrite. Adv Pharmacol. 1997;38:229-46. Review. PubMed PMID: 8895811. 9: Schewe T. Molecular actions of ebselen--an antiinflammatory antioxidant. Gen Pharmacol. 1995 Oct;26(6):1153-69. Review. PubMed PMID: 7590103. 10: Sies H. Ebselen. Methods Enzymol. 1995;252:341-2. Review. PubMed PMID: 7476371. 11: Sies H. Ebselen: a glutathione peroxidase mimic. Methods Enzymol. 1994;234:476-82. Review. PubMed PMID: 7808321. 12: Sies H. Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Free Radic Biol Med. 1993 Mar;14(3):313-23. Review. PubMed PMID: 8458589. 13: Parnham MJ, Leyck S, Graf E, Dowling EJ, Blake DR. The pharmacology of ebselen. Agents Actions. 1991 Jan;32(1-2):4-9. Review. PubMed PMID: 2058468. 14: Parnham MJ. Biological activities and clinical potential of Ebselen. Adv Exp Med Biol. 1990;264:193-7. Review. PubMed PMID: 2244495.
PubChem Compound 3194
Last Modified Aug 15 2023

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